2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including methoxy, nitrophenoxy, and bromobenzoate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to produce 2-nitrophenol, followed by its conversion to 2-nitrophenoxyacetyl chloride.
Coupling reaction: The nitrophenoxyacetyl chloride is then reacted with 2-methoxy-4-aminobenzaldehyde to form the corresponding hydrazone.
Final esterification: The hydrazone intermediate is esterified with 4-bromobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce various substituted benzoates.
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 2-METHOXY-4-[(E)-{[2-(4-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
The uniqueness of 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18BrN3O7 |
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Molecular Weight |
528.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O7/c1-32-21-12-15(6-11-20(21)34-23(29)16-7-9-17(24)10-8-16)13-25-26-22(28)14-33-19-5-3-2-4-18(19)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
VJNKVGQTSFMIOD-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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